2-Chloro-6-nitrophenyl Isothiocyanate
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Overview
Description
2-Chloro-6-nitrophenyl Isothiocyanate is an organic compound with the molecular formula C7H3ClN2O2S. It is a derivative of phenyl isothiocyanate, characterized by the presence of a chlorine atom and a nitro group on the benzene ring. This compound is of significant interest in organic synthesis and various scientific research fields due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-nitrophenyl Isothiocyanate typically involves the reaction of 2-chloro-6-nitroaniline with thiophosgene or other isothiocyanate-forming reagents. One common method is the reaction of the amine with carbon disulfide in the presence of a base, followed by desulfurization using a suitable reagent such as cyanuric acid . Another approach involves the use of phenyl chlorothionoformate in the presence of solid sodium hydroxide .
Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often employs scalable and economical methods. The one-pot synthesis from primary amines under aqueous conditions is a notable example, providing a broad range of alkyl and aryl isothiocyanates .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-nitrophenyl Isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines to form thioureas.
Addition Reactions: Can react with alcohols to form carbamates.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols.
Reducing Agents: Hydrogen gas with a catalyst, metal hydrides.
Major Products:
Thioureas: Formed from reactions with amines.
Carbamates: Formed from reactions with alcohols.
Amines: Formed from the reduction of the nitro group.
Scientific Research Applications
2-Chloro-6-nitrophenyl Isothiocyanate is utilized in various scientific research applications:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and thioureas.
Biology: Employed in the labeling of biomolecules for detection and analysis.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-nitrophenyl Isothiocyanate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The isothiocyanate group (N=C=S) is highly electrophilic, allowing it to react readily with nucleophilic sites on biomolecules, such as amino groups on proteins . This reactivity underlies its use in bioconjugation and labeling applications.
Comparison with Similar Compounds
Phenyl Isothiocyanate: Lacks the chlorine and nitro substituents, making it less reactive in certain contexts.
4-Chloro-2-nitrophenyl Isothiocyanate: Similar structure but with different positions of the chlorine and nitro groups, affecting its reactivity and applications.
Uniqueness: 2-Chloro-6-nitrophenyl Isothiocyanate is unique due to the specific positioning of the chlorine and nitro groups, which influence its chemical reactivity and the types of reactions it can undergo. This makes it particularly useful in specific synthetic and research applications where these substituents play a crucial role.
Properties
Molecular Formula |
C7H3ClN2O2S |
---|---|
Molecular Weight |
214.63 g/mol |
IUPAC Name |
1-chloro-2-isothiocyanato-3-nitrobenzene |
InChI |
InChI=1S/C7H3ClN2O2S/c8-5-2-1-3-6(10(11)12)7(5)9-4-13/h1-3H |
InChI Key |
PEQGKHHEGSODAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N=C=S)[N+](=O)[O-] |
Origin of Product |
United States |
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